Exact Mass and Molecular Weight of 1,5-Diaminonaphthalene-d6: A Technical Guide for Advanced Mass Spectrometry
Exact Mass and Molecular Weight of 1,5-Diaminonaphthalene-d6: A Technical Guide for Advanced Mass Spectrometry
Introduction & Scientific Context
1,5-Diaminonaphthalene (1,5-DAN) is a highly versatile matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), uniquely capable of facilitating both in-source decay (ISD) for top-down proteomics and the sensitive detection of small molecule metabolites (MW < 400 Da)[1]. The hexadeuterated isotopologue, 1,5-diaminonaphthalene-d6 (1,5-DAN-d6), serves as an indispensable internal standard and mechanistic probe. By substituting the six aromatic ring protons with deuterium, researchers can definitively trace ionization pathways—distinguishing between proton transfer, deuteron transfer, and electron transfer (radical) mechanisms[2]. This whitepaper provides a rigorous physicochemical profile of 1,5-DAN-d6, focusing on its exact mass, molecular weight, and its strategic application in high-resolution mass spectrometry (HRMS).
Physicochemical Profiling & Quantitative Data
The isotopic enrichment of 1,5-DAN-d6 occurs exclusively on the naphthalene ring (positions 2, 3, 4, 6, 7, and 8), leaving the two primary amine groups (-NH2) intact. This specific labeling yields the chemical formula C10H4D6N2[3].
Table 1: Physicochemical Properties and Mass Specifications of 1,5-DAN-d6
| Property | Value | Causality / Significance |
| Chemical Formula | C10H4D6N2 | Ring-deuterated; amine protons remain exchangeable[3]. |
| Molecular Weight | 164.24 g/mol | Average mass used for bulk stoichiometric calculations[4]. |
| Exact Mass (Monoisotopic) | 164.12206 Da | Critical for HRMS (Orbitrap/Q-TOF) calibration and extracted ion chromatograms[5]. |
| Mass Shift vs. Unlabeled | +6.0377 Da | The mass defect of deuterium ensures no isobaric overlap with the endogenous matrix[5]. |
| CAS Registry Number | 1346598-98-8 | Unique identifier for procurement and regulatory documentation[6]. |
Causality of the Mass Shift: In HRMS, a nominal mass shift of +6 Da is insufficient for precise quantification. The exact mass difference between hydrogen (1.007825 Da) and deuterium (2.014102 Da) results in a precise mass shift of +6.0377 Da. This exact mass defect is a self-validating parameter: it ensures that the M+6 peak observed is genuinely the deuterated standard and not a complex biological adduct or a naturally occurring heavy isotope envelope of a co-eluting lipid[5].
Causality in Experimental Choices: Mechanistic Probing in MALDI-MS
The dual nature of 1,5-DAN as a MALDI matrix lies in its ability to act as both a proton donor and an electron-transfer (ET) secondary-reaction matrix[2][7]. When utilizing 1,5-DAN-d6, the experimental choice is driven by the need to elucidate the exact ionization mechanism of novel analytes (e.g., croconaine dyes or small metabolites)[7].
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Proton vs. Deuteron Transfer: If an analyte is ionized via gas-phase acid/base reactions with the matrix plume, the use of 1,5-DAN-d6 will reveal whether the transferred ion originates from the amine group (yielding [M+H]+) or the aromatic ring (yielding [M+D]+)[2].
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Radical Cation Formation: 1,5-DAN has a low ionization energy, often leading to the formation of odd-electron molecular ions (M+•)[2]. If the analyte undergoes electron transfer rather than protonation, the resulting analyte ion will be a radical cation [M]+•, showing no mass shift related to deuterium incorporation[7]. This self-validating logic allows researchers to definitively map the thermodynamics of the MALDI plume.
Experimental Protocols: Self-Validating Systems
Protocol 1: Preparation of 1,5-DAN-d6 Matrix for High-Resolution MALDI-MS Imaging
Objective: To prepare a homogenous matrix layer for the spatial mapping of small molecules without inducing analyte delocalization[1][8].
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Solvent Selection: Dissolve 10 mg of 1,5-DAN-d6 in 1 mL of an aprotic solvent (e.g., dry acetonitrile) to prevent unwanted hydrogen/deuterium (H/D) exchange at the amine positions prior to deposition.
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Sublimation Deposition (Preferred): For ultra-high spatial resolution (<20 µm), place the tissue section in a sublimation apparatus. Heat the 1,5-DAN-d6 powder to 130°C under a vacuum of 10⁻³ Torr for 15 minutes[1].
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Causality: Sublimation forms a fine, dry crystalline network, completely eliminating the solvent-wetting step that causes spatial migration of water-soluble metabolites.
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Validation: Perform a blank laser shot on an off-tissue matrix area. The HRMS spectrum must show the matrix radical cation [M]+• at exactly m/z 164.12206[5].
Protocol 2: Mechanistic Probing of Analyte Ionization
Objective: To determine if a target metabolite is ionized via protonation or electron transfer[2][7].
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Co-Crystallization: Mix the analyte solution (1 µM) in a 1:1 ratio with the 1,5-DAN-d6 matrix solution (10 mg/mL in 50% ACN/water).
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Spotting: Deposit 1 µL of the mixture onto a stainless-steel MALDI target plate and allow it to dry under a gentle stream of nitrogen.
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Data Acquisition: Irradiate the sample using an Nd:YAG laser (355 nm)[1]. Acquire data in positive ion mode using an Orbitrap mass analyzer (resolution > 60,000 at m/z 200).
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Mechanistic Deduction (Self-Validation):
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If the exact mass of the analyte is m/z = M + 1.0078, ionization occurred via amine proton transfer.
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If the exact mass is m/z = M + 2.0141, ionization occurred via ring deuteron transfer.
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If the exact mass is m/z = M (radical cation), ionization occurred via electron transfer[2].
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Mandatory Visualization
MALDI-MS ionization pathways elucidated using 1,5-DAN-d6 as a mechanistic probe.
References
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Title: 2,3,4,6,7,8-Hexadeuterionaphthalene-1,5-diamine (1,5-Diaminonaphthalene-d6) Source: PubChem, National Institutes of Health (NIH) URL: [Link]
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Title: MALDI-MS analysis and imaging of small molecule metabolites with 1,5-diaminonaphthalene (DAN) Source: Journal of Mass Spectrometry URL: [Link]
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Title: The double nature of 1,5-diaminonaphthalene as matrix-assisted laser desorption/ionization matrix Source: Rapid Communications in Mass Spectrometry URL: [Link]
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Title: 1,5-Diaminonaphtalene is a Highly Performing Electron-Transfer Secondary-Reaction Matrix Source: Analytical and Bioanalytical Chemistry URL: [Link]
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Title: 1,5-Diaminonaphthalene Hydrochloride Assisted Laser Desorption/Ionization Mass Spectrometry Imaging of Small Molecules Source: Analytical Chemistry, ACS Publications URL: [Link]
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